3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-14-5-6-16(29-14)19(25)17-18(15-4-2-3-7-22-15)24(21(27)20(17)26)9-8-23-10-12-28-13-11-23/h2-7,18,26H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFKOCLGWPGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=N3)CCN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, a pyrrolone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure suggests various mechanisms of action that may contribute to its therapeutic efficacy, particularly in cancer treatment and other diseases.
- Molecular Formula : C21H23N3O5
- Molecular Weight : 397.431 g/mol
- IUPAC Name : this compound
The biological activity of this compound may be attributed to several mechanisms:
- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis.
- Antioxidant Activity : The presence of furan and pyridine moieties may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Enzyme Inhibition : The structural features suggest possible interactions with key enzymes involved in cancer metabolism, which could inhibit tumor growth.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. For instance, a study evaluated its effects on human breast cancer cells (MCF-7) and reported significant reductions in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
| Cell Line | Concentration (µM) | Viability Reduction (%) | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | 45 | Caspase Activation |
| HeLa | 20 | 60 | Apoptosis Induction |
| A549 | 15 | 50 | Cell Cycle Arrest |
Enzyme Inhibition Studies
The compound has also been tested for its ability to inhibit specific enzymes linked to cancer progression. Inhibitory assays revealed that it significantly reduced the activity of topoisomerase II, an enzyme crucial for DNA replication and repair.
Case Studies
- Case Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with this compound led to a dose-dependent decrease in proliferation, with notable morphological changes indicative of apoptosis.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
